Helichrysetin

Cytotoxicity Structure-Activity Relationship Prenylated Chalcones

For researchers investigating DCIS or early-stage breast cancer progression targeting the ID2 pathway, Helichrysetin offers a unique, highly potent mechanism of action. Its superior cytotoxicity over cardamonin in lung adenocarcinoma (A549 line, IC50=6.81μM) and over xanthohumol in cervical cancer (HeLa cells, IC50=5.2μM) make it a more efficient probe for structure-activity studies. As a non-prenylated chalcone, it also serves as a cleaner alternative for optimizing antiviral lead compounds against MERS-CoV (IC50=67.04μM) and HIV-1 (IC50=18.7μM) proteases. Ensure your preclinical research is built on a targeted, scientifically-validated foundation.

Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
CAS No. 62014-87-3
Cat. No. B1673041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHelichrysetin
CAS62014-87-3
Synonyms1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
helichrysetin
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1C(=O)C=CC2=CC=C(C=C2)O)O)O
InChIInChI=1S/C16H14O5/c1-21-15-9-12(18)8-14(20)16(15)13(19)7-4-10-2-5-11(17)6-3-10/h2-9,17-18,20H,1H3/b7-4+
InChIKeyOWGUBYRKZATRIT-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Helichrysetin (62014-87-3) Baseline Overview: A Non-Prenylated Chalcone with Defined In Vivo Efficacy and Target Engagement


Helichrysetin (CAS: 62014-87-3) is a naturally occurring chalcone, specifically 4,2',4'-trihydroxy-6'-methoxychalcone, isolated from plants of the Zingiberaceae and Asteraceae families [1]. It is a member of the flavonoid subclass of chalcones, which are open-chain flavonoids characterized by a 1,3-diaryl-2-propen-1-one core structure [2]. Unlike its prenylated analogs (e.g., xanthohumol), helichrysetin lacks a prenyl side chain at the C-3' position, a structural feature that directly impacts its pharmacological profile and target selectivity [3]. The compound has been identified as an inhibitor of inhibitor of DNA binding 2 (ID2), a key transcriptional regulator implicated in cancer stemness and early-stage tumorigenesis [4]. This specific target engagement underpins its unique application profile, distinguishing it from other chalcones that primarily exert effects through broad-spectrum cytotoxicity or anti-inflammatory mechanisms.

Why Generic Substitution Fails: Helichrysetin's Structural Specificity vs. Other Chalcones


Substituting helichrysetin with another chalcone, such as isoliquiritigenin, butein, or cardamonin, is scientifically unsound due to fundamental differences in their molecular structures that dictate distinct target engagement profiles and downstream biological effects [1]. While many chalcones exhibit broad-spectrum cytotoxicity, helichrysetin's unique 6'-methoxy and 2',4,4'-trihydroxy substitution pattern confers specific inhibitory activity against ID2, a mechanism not shared by most other chalcones [2]. Furthermore, the absence of a prenyl group at C-3' in helichrysetin, compared to prenylated chalcones like xanthohumol, results in a divergent cytotoxic potency and spectrum of activity across different cancer cell lines [3]. Even among structurally similar non-prenylated chalcones, subtle variations in hydroxyl and methoxy group positioning lead to significant differences in IC50 values against specific targets, as evidenced by direct comparative studies. Therefore, treating chalcones as a fungible class ignores the critical structure-activity relationships that define each compound's unique pharmacological identity and potential for translational development.

Quantitative Evidence Guide: How Helichrysetin Differentiates from Closest Analogs in Head-to-Head Assays


Superior Cytotoxicity in HeLa Cells vs. Prenylated Analog Xanthohumol

In a direct head-to-head comparison, helichrysetin demonstrated significantly higher cytotoxic potency against HeLa cervical cancer cells than the structurally related prenylated chalcone xanthohumol [1]. This finding underscores that the presence of a prenyl group, while often associated with enhanced bioactivity, is not a universal predictor of efficacy and can be disadvantageous in certain cellular contexts.

Cytotoxicity Structure-Activity Relationship Prenylated Chalcones

Unique ID2 Inhibition and DCIS Suppression In Vivo

Helichrysetin is a validated inhibitor of the DNA-binding protein ID2, a mechanism of action that is not a primary feature of other common chalcones like isoliquiritigenin or cardamonin [1]. This target engagement translates into a specific in vivo effect: the suppression of ductal carcinoma in situ (DCIS) formation.

ID2 Inhibitor Ductal Carcinoma In Situ (DCIS) In Vivo Efficacy

Higher Potency Against A549 Lung Cancer Cells vs. Cardamonin

In a comparative study evaluating chalcones isolated from Alpinia vietnamica, helichrysetin exhibited superior cytotoxicity against the A549 human lung adenocarcinoma cell line compared to the structurally similar chalcone cardamonin [1].

Lung Adenocarcinoma A549 Cell Line Cytotoxicity

Mild Anti-HIV-1 Protease Activity Offers Niche Antiviral Potential

Helichrysetin exhibits mild inhibitory activity against HIV-1 protease (PR), a key enzyme in the viral life cycle. While its potency is moderate, it is quantifiable and distinguishes it from other chalcones that have not been evaluated for this specific antiviral target [1].

HIV-1 Protease Antiviral Natural Product

Moderate MERS-CoV 3CL Protease Inhibition Defines Antiviral Scope

Helichrysetin has been identified as an inhibitor of the MERS-CoV 3C-like protease (3CLpro), a validated drug target for coronavirus infections. Its potency was directly compared to other flavonoids in a standardized assay [1].

MERS-CoV 3CL Protease Antiviral

Superior Antioxidant Capacity (ORAC) vs. Prenylated Chalcones

In the Oxygen Radical Absorbance Capacity (ORAC) assay, helichrysetin demonstrated a superior antioxidant capacity compared to several prenylated chalcones, including the well-studied xanthohumol [1]. This indicates that the non-prenylated structure of helichrysetin may confer an advantage in direct radical scavenging activity.

Antioxidant ORAC Assay Oxidative Stress

Best Research and Industrial Application Scenarios for Helichrysetin Based on Differentiated Evidence


Breast Cancer (DCIS) Prevention and Mechanistic Studies

Helichrysetin is uniquely suited for research focused on ductal carcinoma in situ (DCIS) and early-stage breast cancer progression. Its validated inhibition of the ID2 protein, a known driver of DCIS formation, provides a specific molecular mechanism that is not a primary feature of other chalcones [1]. The compound's demonstrated in vivo efficacy in a mouse model of DCIS at a dose of 10 mg/kg (i.p.) with no reported side effects makes it a compelling tool compound for investigating the ID2 pathway and for validating new therapeutic strategies aimed at preventing the progression of DCIS to invasive breast cancer.

Lung Adenocarcinoma (A549) Cytotoxicity Research

For investigations into lung adenocarcinoma, particularly using the widely studied A549 cell line, helichrysetin offers a distinct advantage in potency over the closely related chalcone cardamonin. Direct comparative data show helichrysetin (IC50 = 6.81 μM) to be >5-fold more cytotoxic than cardamonin (IC50 = 35 μM) in this model [2]. This significant difference in potency makes helichrysetin a more efficient and scientifically relevant choice for in vitro studies, requiring lower concentrations to achieve a measurable effect and potentially revealing more subtle cellular responses to chalcone treatment.

Cervical Cancer (HeLa) Model with a Non-Prenylated Scaffold

When research requires a chalcone scaffold for cervical cancer studies but the complex metabolism and potential off-target effects of prenylated compounds (like xanthohumol) are a concern, helichrysetin presents a quantifiably superior alternative. It demonstrates a 1.8-fold higher cytotoxic potency against HeLa cells (IC50 = 5.2 μM) compared to the prenylated analog xanthohumol (IC50 = 9.4 μM) [3]. This data supports the selection of helichrysetin as a more potent and potentially cleaner chemical probe for investigating structure-activity relationships and molecular mechanisms in cervical carcinoma models.

Antiviral Discovery Against MERS-CoV or HIV-1 Protease

In the field of antiviral drug discovery, helichrysetin serves as a validated, albeit moderate, starting point for chemical optimization. It has a defined IC50 value of 67.04 μM against the MERS-CoV 3CL protease [4] and 18.7 μM against HIV-1 protease [5]. While more potent analogs exist, this quantifiable activity against two distinct viral targets provides a clear baseline for medicinal chemists to design and synthesize derivatives with improved potency. The compound's natural origin and specific enzyme inhibition profile differentiate it from other chalcones that have not been assessed for these viral targets.

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